Tin(IV) acetate

Catalog No.
S1899453
CAS No.
2800-96-6
M.F
C2H4O2Sn
M. Wt
178.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(IV) acetate

CAS Number

2800-96-6

Product Name

Tin(IV) acetate

IUPAC Name

tin(4+);tetraacetate

Molecular Formula

C2H4O2Sn

Molecular Weight

178.76 g/mol

InChI

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

FENSZQTZBXOKBB-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4]

Canonical SMILES

CC(=O)O.[Sn]

The exact mass of the compound Tin(IV) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(IV) acetate (CAS 2800-96-6), also known as stannic acetate, is a tetra-coordinated Sn(IV) precursor widely utilized in sol-gel synthesis, chemical vapor deposition (CVD), and Lewis acid catalysis . As a moisture-sensitive but solid-state crystalline material (melting point ~232 °C), it offers excellent solubility in polar protic and aprotic solvents like alcohols, acetic acid, and glycols . For industrial procurement, its primary value lies in delivering a highly reactive, halogen-free source of Sn(IV) that decomposes cleanly to tin dioxide (SnO2) without the corrosive fuming or residual chloride contamination characteristic of traditional inorganic tin salts. This makes it a critical material for advanced electronic coatings, gas sensors, and framework-incorporated catalysts where purity and oxidation-state stability are paramount.

Substituting Tin(IV) acetate with cheaper halides (like Tin(IV) chloride) or lower-oxidation-state analogs (like Tin(II) acetate) fundamentally alters material processing outcomes and final device performance. Halide precursors leave residual chlorine trapped in oxide lattices—often up to 300 ppmw—which acts as a dopant, poisons catalytic sites, and drastically increases humidity interference in electronic sensors[1]. Conversely, substituting with Tin(II) acetate requires an in-situ oxidation step during calcination, which can lead to incomplete conversion, the formation of subvalent Sn(II)O, or metallic tin domains that degrade the performance of thin-film transistors [2]. Furthermore, while tin alkoxides (e.g., tert-butoxide) offer halogen-free processing, they suffer from extreme moisture sensitivity and demonstrably lower tin incorporation efficiencies in framework materials [3], making Tin(IV) acetate a highly effective balance of reactivity, oxidation state stability, and phase purity.

Elimination of Halogen-Induced Humidity Interference in SnO2 Sensors

In the synthesis of SnO2 for gas sensing, precursor selection directly dictates impurity levels. Comparative studies show that SnO2 derived from Tin(IV) chloride pentahydrate retains high levels of residual chlorine (approx. 300 ppmw), which causes significant baseline drift and water vapor interference during CO and H2 sensing [1]. In contrast, Tin(IV) acetate provides a completely chloride-free decomposition route, resulting in structurally identical SnO2 but with vastly superior sensor stability and minimized humidity cross-sensitivity.

Evidence DimensionResidual chlorine impurity and humidity interference
Target Compound DataHalogen-free decomposition yielding stable sensing baselines
Comparator Or BaselineTin(IV) chloride pentahydrate (~300 ppmw residual chlorine, high water vapor effect)
Quantified DifferenceComplete elimination of ~300 ppmw chlorine impurity
ConditionsHydrothermal synthesis and annealing of SnO2 sensor substrates

Essential for sensor manufacturers needing reproducible, humidity-resistant SnO2 materials without secondary purification steps.

Superior Tin Incorporation Efficiency in Lewis Acid Nano-Zeolites

For the synthesis of Lewis acid nano-Sn-MFI zeolites, Tin(IV) acetate demonstrates superior framework incorporation compared to both halides and alkoxides. Quantitative elemental analysis reveals that using Tin(IV) acetate yields a tin incorporation of 0.368 wt%, directly outperforming Tin(IV) chloride (0.286 wt%)[1]. More notably, it drastically exceeds the performance of Tin(IV) tert-butoxide, which suffers from a very low tin incorporation efficiency of just 6% under identical hydrothermal conditions.

Evidence DimensionTin incorporation efficiency (wt%) in MFI zeolite
Target Compound Data0.368 wt% Sn incorporation
Comparator Or BaselineTin(IV) chloride (0.286 wt%) and Tin(IV) tert-butoxide (6% efficiency)
Quantified Difference28% higher incorporation than chloride; >6x higher efficiency than tert-butoxide
ConditionsHydrothermal synthesis of nano-Sn-MFI at 80 °C with SDA/SiO2 ratio of 0.4

Allows catalyst manufacturers to maximize active Lewis acid site density while avoiding the high procurement costs and poor yields of tin alkoxides.

Prevention of Subvalent Tin Formation in Zinc Tin Oxide (ZTO) Films

When fabricating amorphous zinc-tin oxide (ZTO) thin films via metal-organic decomposition, maintaining the +4 oxidation state is critical. Thermal decomposition studies show that Tin(IV) acetate decomposes quantitatively to SnO2 in oxygen without metallic tin intermediates [1]. In contrast, Tin(II) precursors can undergo divergent decomposition pathways, risking the formation of subvalent Sn(II)O or metallic tin domains. Using the pre-oxidized Tin(IV) acetate ensures a uniform distribution of defect centers and consistent dielectric properties.

Evidence DimensionThermal decomposition pathway and phase purity
Target Compound DataQuantitative formation of Sn(IV) oxide without metallic intermediates
Comparator Or BaselineTin(II) precursors (risk of Sn(II)O or metallic tin formation)
Quantified Difference100% maintenance of +4 oxidation state during calcination
ConditionsThermal decomposition in oxygen/argon for ZTO thin-film transistor processing

Guarantees reliable semiconductor performance and high field-effect mobility in printed electronics by preventing conductive metallic tin defects.

Elimination of Corrosive Fuming in Industrial Precursor Handling

In industrial scale-up, the physical state of the precursor heavily influences capital equipment costs. Tin(IV) chloride is a highly reactive, fuming liquid that requires strict anhydrous handling and corrosion-resistant infrastructure. Tin(IV) acetate, however, is a stable, white crystalline solid (melting point 232–233 °C) that, while moisture-sensitive, does not fume or release corrosive HCl gas upon ambient exposure . This allows for safer integration into sol-gel workflows and easier stoichiometric weighing.

Evidence DimensionPhysical state and handling safety
Target Compound DataSolid crystalline powder, non-fuming
Comparator Or BaselineTin(IV) chloride (fuming, highly corrosive liquid)
Quantified DifferenceElimination of corrosive gas release during standard handling
ConditionsAmbient laboratory / industrial weighing and solvent dissolution

Drastically reduces the need for specialized corrosion-resistant handling equipment and improves safety in large-scale manufacturing.

High-Stability Semiconductor Gas Sensors

Due to its halogen-free decomposition, Tin(IV) acetate is a highly suitable precursor for synthesizing SnO2 nanoparticles used in CO, H2, and VOC sensors. It ensures that the final metal oxide lattice is free from chloride impurities, thereby minimizing humidity-induced baseline drift and improving sensor reliability in variable-weather environments [1].

Lewis Acid Zeolite Catalyst Production

In the production of nano-Sn-MFI zeolites for biomass conversion and epoxide ring-opening reactions, Tin(IV) acetate serves as a highly efficient tin source. Its superior framework incorporation efficiency compared to both chlorides and alkoxides allows for maximum catalytic site density, making it highly effective for scaling up robust, solid Lewis acid catalysts [2].

Solution-Processed Thin-Film Transistors (TFTs)

For the fabrication of amorphous zinc-tin oxide (ZTO) or pure SnO2 thin films via spin-coating or metal-organic decomposition (MOD), Tin(IV) acetate provides a reliable Sn(IV) source. It avoids the formation of metallic tin or subvalent Sn(II)O defects associated with Tin(II) precursors, ensuring uniform dielectric properties and high field-effect mobility in printed electronics [3].

Halogen-Free Sol-Gel Coatings

Tin(IV) acetate is highly soluble in alcohols and glycols, making it a practical candidate for sol-gel dip-coating or spray pyrolysis. Its solid, non-fuming nature simplifies industrial handling compared to Tin(IV) chloride, allowing for the safe, large-scale deposition of transparent conductive oxides (TCOs) and anti-static coatings without corrosive byproducts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.923332 g/mol

Monoisotopic Mass

179.923332 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tin(IV) acetate

Dates

Last modified: 08-16-2023

Explore Compound Types